2-Bromo-5-iodoimidazo[2,1-b]thiazole
Overview
Description
2-Bromo-5-iodoimidazo[2,1-b]thiazole is a heterocyclic compound with the molecular formula C5H2BrIN2S and a molecular weight of 328.96 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to an imidazo[2,1-b]thiazole core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-5-iodoimidazo[2,1-b]thiazole are currently unknown. This compound belongs to the class of organic compounds known as imidazothiazoles, which are aromatic heterocyclic compounds containing an imidazole ring fused to a thiazole ring
Mode of Action
It’s worth noting that certain imidazothiazoles have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored in a refrigerator . This suggests that temperature could be a key environmental factor affecting its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodoimidazo[2,1-b]thiazole typically involves the reaction of 2-aminothiazoles with phenacyl bromides in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation . This method is advantageous due to its efficiency and the use of a biodegradable reaction medium.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-iodoimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: Copper-catalyzed C–N coupling reactions with amines are common, leading to the formation of various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents.
Coupling Reactions: Copper catalysts in the presence of ligands and bases.
Major Products:
- Substituted imidazo[2,1-b]thiazole derivatives with diverse functional groups.
- Coupled products with amines, leading to complex heterocyclic structures .
Scientific Research Applications
2-Bromo-5-iodoimidazo[2,1-b]thiazole has significant applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Comparison with Similar Compounds
- 2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole
- 2-Bromo-5-methylthiazole
Comparison: 2-Bromo-5-iodoimidazo[2,1-b]thiazole is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and versatility in chemical synthesis compared to similar compounds. Its structure allows for a wide range of modifications, making it a valuable intermediate in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
2-bromo-5-iodoimidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrIN2S/c6-3-2-9-4(7)1-8-5(9)10-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRNMHJSSNBFEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(SC2=N1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrIN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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